

# Technical Deep Dive: 4-methyl-N-phenylbenzenesulfonamide

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## Compound of Interest

Compound Name:	4-methyl-N-phenylbenzenesulfonamide
CAS No.:	68-34-8
Cat. No.:	B1663110

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Molecular Weight Determination, Synthetic Architecture, and Analytical Validation

## Executive Summary

**4-methyl-N-phenylbenzenesulfonamide** (CAS: 68-34-8), often referred to as

-phenyl-

-toluenesulfonamide, represents a critical sulfonamide scaffold in medicinal chemistry.<sup>[1][2][3]</sup> While its average molecular weight of 247.31 g/mol serves as the stoichiometric baseline for synthetic organic chemistry, its monoisotopic mass of 247.0667 Da is the definitive metric for high-resolution mass spectrometry (HRMS) identification.

This technical guide moves beyond basic physical constants to explore the causality of its formation, the fragmentation logic defining its mass spectral signature, and the step-by-step protocols required for its synthesis and validation in a drug development context.<sup>[1]</sup>

## Part 1: Physicochemical Identity & Mass Architecture<sup>[1][2][3]</sup>

In drug development, "molecular weight" is not a static number; it is a context-dependent variable.<sup>[1][2][3]</sup> For bulk synthesis, we rely on the Average Molecular Weight.<sup>[1][2][3]</sup> For

impurity profiling and metabolite identification, we rely on the Monoisotopic Mass.[\[2\]](#)[\[3\]](#)

## Core Data Table[\[1\]](#)[\[2\]](#)[\[3\]](#)

Property	Value	Technical Context
IUPAC Name	4-methyl-N-phenylbenzenesulfonamide	Primary identifier for regulatory filing. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula		Basis for elemental analysis. <a href="#">[1]</a>
Average Molecular Weight	247.31 g/mol	Used for molarity calculations and yield determination. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Monoisotopic Mass	247.0667 Da	The exact mass of the most abundant isotope ( ). Critical for HRMS.
Melting Point	134–138 °C	Crystalline solid (monoclinic plates); indicates high lattice energy. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
LogP (Octanol/Water)	~2.9	Moderately lipophilic; suggests good membrane permeability but potential solubility issues in aqueous media. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>

## The Isotopic Signature

When analyzing this compound via Mass Spectrometry, the presence of Sulfur (natural abundance ~4.2%) creates a distinct "M+2" isotopic peak.[\[1\]](#)

- M Peak (100%): 247.07 Da[\[1\]](#)
- M+1 Peak (~15%): 248.07 Da (driven by )[\[1\]](#)
- M+2 Peak (~5%): 249.07 Da (driven by

)[1]

Expert Insight: In trace impurity analysis, ignoring the M+2 sulfur signature can lead to misidentification of the compound as a chlorinated impurity (which also has a specific isotopic pattern, though usually 3:1 ratio).

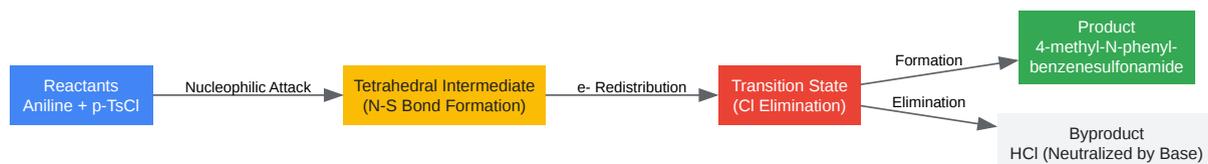
## Part 2: Synthetic Pathway & Mechanism[1][2][4]

The synthesis of **4-methyl-N-phenylbenzenesulfonamide** is a classic nucleophilic substitution at the sulfur center, specifically a sulfonylation of an amine.[1][2][3] This reaction dictates the impurity profile—specifically the presence of unreacted aniline (toxic) or bis-sulfonated byproducts.[1][2][3]

### Reaction Logic[2][3][4][5][6]

- Activation:
  - Toluenesulfonyl chloride (TsCl) provides a highly electrophilic sulfur center.[1][2][3]
- Nucleophilic Attack: The lone pair on the aniline nitrogen attacks the sulfur.[1][2][3]
- Elimination: Chloride is displaced, and a base (Pyridine or ) neutralizes the generated HCl to drive equilibrium forward.[1][2]

### Visualization: Synthetic Mechanism



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Figure 1: Mechanistic pathway for the sulfonylation of aniline.[1] The reaction is driven by the leaving group ability of the chloride ion.[3]

## Validated Synthesis Protocol

Objective: Synthesis of 10g of **4-methyl-N-phenylbenzenesulfonamide**.

- Reagent Prep: Charge a 250 mL Round Bottom Flask (RBF) with Aniline (5.0 g, 53.7 mmol) and Pyridine (10 mL, acts as solvent and base).
- Addition: Cool the solution to 0°C. Slowly add  
-Toluenesulfonyl chloride (11.2 g, 59.0 mmol—1.1 equiv) portion-wise over 20 minutes. Why: Exothermic control prevents bis-sulfonylation.[\[1\]\[2\]\[3\]](#)
- Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor via TLC (30% EtOAc/Hexane).[\[1\]\[2\]\[3\]](#)
- Quench: Pour the reaction mixture into 100 mL of ice-cold 1M HCl. Why: The acid protonates the excess pyridine, making it water-soluble and easy to remove.
- Isolation: The product will precipitate as a pinkish/white solid.[\[1\]\[2\]\[3\]](#) Filter via Buchner funnel.[\[1\]\[2\]\[3\]\[4\]](#)
- Purification: Recrystallize from Ethanol/Water (3:1).
  - Result: White crystalline plates.[\[1\]\[2\]\[3\]](#)
  - Target Yield: >85%.[\[1\]\[2\]\[3\]\[5\]\[6\]\[7\]](#)

## Part 3: Analytical Validation (Mass Spectrometry)

The molecular weight is confirmed not just by the parent ion, but by the fragmentation pattern.[\[2\]\[3\]](#) Sulfonamides exhibit a characteristic cleavage of the S-N bond.[\[1\]\[2\]\[3\]](#)

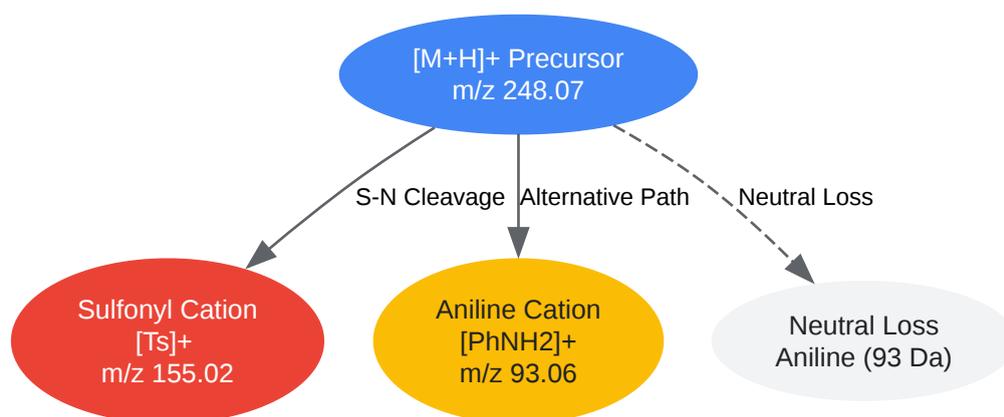
### Fragmentation Logic (ESI+)

In Electrospray Ionization (Positive Mode), the molecule protonates on the Nitrogen ( ).[\[1\]](#)

- Primary Cleavage: The bond between the Sulfur and Nitrogen is relatively weak.[\[1\]\[2\]\[3\]](#)

- Rearrangement: Sulfonamides often undergo extrusion (loss of 64 Da) or cleavage to the sulfonyl cation ( $m/z$  155) and the aniline cation ( $m/z$  93).[1]

## Visualization: MS Fragmentation Pathway



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Figure 2: Primary fragmentation pathways observed in ESI+ MS/MS analysis. The  $m/z$  155 peak is diagnostic for the tosyl group.[3]

## HRMS Validation Protocol

Objective: Confirm identity and purity (>99%) using LC-MS/MS.

- Sample Prep: Dissolve 1 mg of purified product in 1 mL Acetonitrile (HPLC grade). Dilute 1:100 with 0.1% Formic Acid in water.
- Instrumentation: Q-TOF or Orbitrap Mass Spectrometer.
- Source Parameters:
  - Mode: ESI Positive.[1][2][3]
  - Capillary Voltage: 3.5 kV.[1][2][3]

- Gas Temp: 300°C.[1][2][3]
- Acceptance Criteria:
  - Observed Mass:  
.[1][2][3]
  - Isotope Pattern: Distinct M+2 peak at ~4-5% intensity relative to base peak (confirming Sulfur).[1][2][3]
  - Fragment Ion: Presence of  
155.0 (Tosyl) and  
91.0 (Tropylium ion from toluene moiety).[1][2]

## Part 4: Pharmaceutical Implications[1][2][3]

### Lipophilicity & Solubility

With a LogP of ~2.9, **4-methyl-N-phenylbenzenesulfonamide** sits in the "sweet spot" for oral bioavailability (Lipinski's Rule of 5).[1][2] However, this lipophilicity means it is practically insoluble in water (<0.5 mg/mL).[1]

- Formulation Note: For biological assays, stock solutions must be prepared in DMSO or Ethanol before dilution into aqueous buffers.

### Metabolic Stability

The sulfonamide bond is generally stable to hydrolysis.[1][2][3] However, the para-methyl group on the toluene ring is a metabolic soft spot.[1][2][3]

- CYP450 Oxidation: The methyl group is prone to oxidation by CYP enzymes (specifically CYP2C9 or CYP3A4) to form the benzyl alcohol and subsequently the benzoic acid derivative.[1] This increases polarity and clearance.[1][2][3]

### Impurity Profiling

In the synthesis of complex drugs (e.g., sulfonylureas or antivirals) where this scaffold is an intermediate:

- Genotoxicity: While sulfonamides are generally not genotoxic, unreacted aniline (the starting material) is a known genotoxin.
- Control Strategy: The molecular weight difference between the product (247) and aniline (93) allows for easy discrimination by HPLC-UV or MS.[1]

## References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2456, Benzenesulfonamide, 4-methyl-N-phenyl-. Retrieved from [[Link](#)][1][6][8]
- Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. Retrieved from [[Link](#)]

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## Sources

1. N-(4-Methylbenzylidene)-4-methylbenzenesulfonamide | C<sub>15</sub>H<sub>15</sub>NO<sub>2</sub>S | CID 9581574 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
2. N,4-Dimethyl-N-phenylbenzenesulfonamide | C<sub>14</sub>H<sub>15</sub>NO<sub>2</sub>S | CID 220023 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
3. Benzenesulfonamide, 4-methyl-N-phenyl- | C<sub>13</sub>H<sub>13</sub>NO<sub>2</sub>S | CID 2456 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
4. Organic Syntheses Procedure [[orgsyn.org](https://orgsyn.org)]
5. A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an Efficient Electrophilic Cyanating Agent [[organic-chemistry.org](https://organic-chemistry.org)]

- [6. 4-Methyl-N-\(1-phenylethyl\)benzenesulfonamide | C15H17NO2S | CID 563711 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [7. academic.oup.com \[academic.oup.com\]](#)
- [8. CN106565549A - Method of synthesis of N-alkyl p-toluene sulfonamide - Google Patents \[patents.google.com\]](#)
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